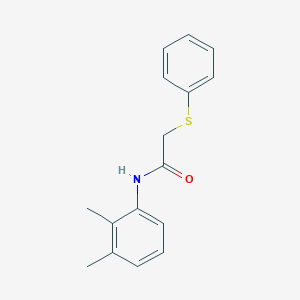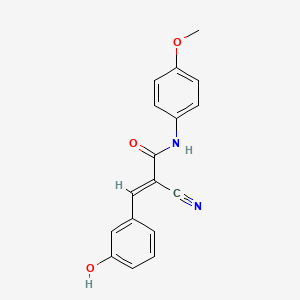![molecular formula C13H17NO4 B5762457 {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid, also known as fenoxaprop-p-ethyl, is a widely used herbicide that belongs to the aryloxyphenoxypropionate family. It is commonly used to control grass weeds in various crops, including wheat, barley, rice, and corn. In recent years, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The herbicidal activity of {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid is due to its ability to inhibit the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting ACC, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid disrupts the synthesis of fatty acids, which are essential for the growth and development of grass weeds.
Biochemical and Physiological Effects
In addition to its herbicidal activity, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. Studies have demonstrated that {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid can induce oxidative stress and DNA damage in plants, which may contribute to its herbicidal activity. Additionally, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has been shown to have anti-inflammatory and antioxidant properties in animal models.
实验室实验的优点和局限性
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, its herbicidal activity is well-characterized, making it a useful tool for studying the mechanisms of herbicide action. However, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid also has some limitations. It can be toxic to non-target species, and its effects on the environment are not fully understood.
未来方向
There are several potential future directions for research on {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid. One area of interest is the development of new herbicides based on the structure of {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid. Another area of research is the investigation of its potential applications in medicine, particularly in the treatment of inflammation and oxidative stress-related diseases. Additionally, further studies are needed to understand the environmental impact of {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid and its potential effects on non-target species.
合成方法
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid is synthesized through a multi-step process that involves the reaction of 2-chloro-4'-nitroacetophenone with 3-methylbutyric acid to form 2-chloro-4'-nitro-3-methylbutyrophenone. The intermediate is then reduced to 2-amino-4'-chloro-3-methylbutyrophenone, which is further reacted with 2-(2-methoxyphenoxy)acetic acid to form {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid.
科学研究应用
{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has been extensively studied for its herbicidal properties. It has been shown to effectively control various grass weeds, including barnyardgrass, foxtail, and wild oat. In addition to its use as a herbicide, {4-[(3-methylbutanoyl)amino]phenoxy}acetic acid has also been investigated for its potential applications in other fields, such as medicine and materials science.
属性
IUPAC Name |
2-[4-(3-methylbutanoylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)7-12(15)14-10-3-5-11(6-4-10)18-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMJUQSNUYFDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3-Methylbutanoyl)amino]phenoxy}acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)


![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)

![3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5762459.png)
![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)